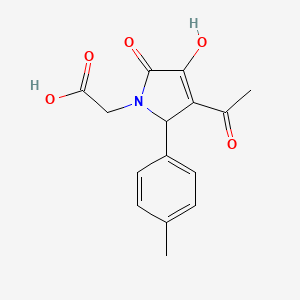

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid

Übersicht

Beschreibung

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid, also known as AHOPTA, is an important organic compound used in a variety of scientific research applications. AHOPTA is a unique molecule due to its combination of both hydrophobic and hydrophilic properties, and its ability to interact with other molecules in a variety of ways. As a result, AHOPTA has become a valuable tool for researchers in the fields of chemistry, biochemistry, and pharmacology.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid involves the condensation of p-toluidine with ethyl acetoacetate to form 3-acetyl-4-methyl-5-oxo-2,5-dihydro-pyrrole. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is subsequently hydrolyzed to yield the target compound.

Starting Materials

p-toluidine, ethyl acetoacetate, hydroxylamine hydrochloride

Reaction

Step 1: Condensation of p-toluidine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3-acetyl-4-methyl-5-oxo-2,5-dihydro-pyrrole., Step 2: Reaction of 3-acetyl-4-methyl-5-oxo-2,5-dihydro-pyrrole with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime., Step 3: Hydrolysis of the oxime using a strong acid such as hydrochloric acid or sulfuric acid to yield (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid.

Wissenschaftliche Forschungsanwendungen

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has been used in a variety of scientific research applications. It has been used as a tool for studying the structure and function of proteins, for example, by labeling proteins with (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid and then using fluorescence microscopy to visualize the labeled proteins. (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has also been used to study the interactions between proteins and small molecules, as well as to study the effects of drugs on the body. In addition, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has been used in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals.

Wirkmechanismus

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has a variety of mechanisms of action, depending on the application. In protein labeling experiments, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid binds to the amino acid side chains of proteins, allowing them to be visualized using fluorescence microscopy. In drug studies, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid binds to receptors on the surface of cells, allowing the drug to interact with the cells. In organic synthesis, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid acts as a catalyst, speeding up the reaction rate of the desired product.

Biochemische Und Physiologische Effekte

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has been shown to have a variety of biochemical and physiological effects. In protein labeling experiments, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has been shown to increase the fluorescence intensity of labeled proteins, allowing them to be visualized more easily. In drug studies, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has been shown to increase the efficacy of drugs, allowing them to have a greater effect on the body. In organic synthesis, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has been shown to increase the yield of desired products, allowing them to be synthesized more efficiently.

Vorteile Und Einschränkungen Für Laborexperimente

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid has several advantages for use in lab experiments. It is easy to synthesize, and can be obtained in large quantities. It is also relatively inexpensive and non-toxic, making it safe to use in lab experiments. However, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid also has some limitations. It is not very soluble in water, making it difficult to dissolve in aqueous solutions. In addition, it is prone to degradation, making it difficult to store for long periods of time.

Zukünftige Richtungen

There are a variety of potential future directions for research involving (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid. One potential direction is to further explore the potential of (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid as a tool for protein labeling. Another potential direction is to explore the potential of (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid as a tool for drug delivery, by attaching (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid to drugs to increase their efficacy. Additionally, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid could be further explored as a tool for organic synthesis, by exploring its potential as a catalyst for a variety of reactions. Finally, (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid could be further explored as a tool for studying protein-protein interactions, by attaching (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid to proteins to study their interactions with other proteins.

Eigenschaften

IUPAC Name |

2-[3-acetyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2H-pyrrol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c1-8-3-5-10(6-4-8)13-12(9(2)17)14(20)15(21)16(13)7-11(18)19/h3-6,13,20H,7H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYYQPHSPLNZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CC(=O)O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386675 | |

| Record name | (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid | |

CAS RN |

332022-22-7 | |

| Record name | (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride](/img/structure/B1305717.png)

![3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid](/img/structure/B1305720.png)

![Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1305721.png)

![3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B1305738.png)

![4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B1305754.png)